Bienvenue dans la boutique en ligne BenchChem!

4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide

Anticancer Thiazole derivatives MCF7

4-Bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide (CAS 206983-15-5) is a synthetic thiazole benzamide derivative characterized by a para‑bromophenyl amide moiety attached to a 4‑chloro‑5‑cyano‑1,3‑thiazol‑2‑yl core. The compound has a molecular weight of 342.6 g/mol and the molecular formula C₁₁H₅BrClN₃OS.

Molecular Formula C11H5BrClN3OS
Molecular Weight 342.6
CAS No. 206983-15-5
Cat. No. B2485211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide
CAS206983-15-5
Molecular FormulaC11H5BrClN3OS
Molecular Weight342.6
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC(=C(S2)C#N)Cl)Br
InChIInChI=1S/C11H5BrClN3OS/c12-7-3-1-6(2-4-7)10(17)16-11-15-9(13)8(5-14)18-11/h1-4H,(H,15,16,17)
InChIKeyOASRSXAQXUEPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide (CAS 206983-15-5) Procurement Guide: Core Identity and Sourcing Specifications


4-Bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide (CAS 206983-15-5) is a synthetic thiazole benzamide derivative characterized by a para‑bromophenyl amide moiety attached to a 4‑chloro‑5‑cyano‑1,3‑thiazol‑2‑yl core . The compound has a molecular weight of 342.6 g/mol and the molecular formula C₁₁H₅BrClN₃OS . It is commercially available from multiple vendors with documented purity specifications typically ranging from 90% to 95% , and it is intended exclusively for research and development use .

4-Bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide: Why Close Analogs Cannot Be Substituted Without Risking Activity


Within the 1,3‑thiazol‑2‑yl substituted benzamide class, even minor alterations to the benzamide ring significantly influence bioactivity and target engagement [1]. The 4‑bromo substituent present in this compound confers distinct physicochemical and electronic properties compared to the unsubstituted, 4‑chloro, 4‑fluoro, or 4‑methyl analogs . Generic substitution without direct comparative data would be scientifically unsound, as the 4‑bromo motif may be essential for maintaining the precise binding interactions or for enabling further functionalization via cross‑coupling reactions . The limited public evidence base underscores the necessity of using the exact compound when reproducing literature findings or developing structure–activity relationships.

4-Bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide: Verifiable Differentiation Against Closest Analogs


Antiproliferative Activity Against MCF7 Breast Cancer Cells: Quantitative Cytotoxicity Differentiation

In an SRB assay against the MCF7 breast cancer cell line, 4‑bromo‑N‑(4‑chloro‑5‑cyano‑1,3‑thiazol‑2‑yl)benzamide exhibited an IC₅₀ of approximately 15 µM . While this value provides a baseline for the 4‑bromo analog, it remains unclear whether other halogen‑substituted derivatives (e.g., 4‑chloro, 4‑fluoro, or 4‑methyl) would display comparable or divergent potency. The available evidence is insufficient for a rigorous head‑to‑head comparison; therefore, this data point must be interpreted as class‑level inference until additional comparative studies are published.

Anticancer Thiazole derivatives MCF7

GPR151 Activation in High‑Throughput Screening: A Unique Biological Fingerprint

A cell‑based high‑throughput primary assay conducted by The Scripps Research Institute Molecular Screening Center identified 4‑bromo‑N‑(4‑chloro‑5‑cyano‑1,3‑thiazol‑2‑yl)benzamide as a potential activator of GPR151, an orphan G‑protein coupled receptor . The assay output is reported as % activity relative to control. No comparator data for other thiazole benzamides is provided, and the precise activation potency (EC₅₀) remains unquantified in the public domain. This finding distinguishes the compound from analogs that have not been profiled against GPR151.

GPCR GPR151 High‑throughput screening

Purity and Physical‑Chemical Identity: Vendor‑Reported Quality Benchmarks

Commercial sources report purity levels of 90–95% for this compound, supported by routine analytical characterization (NMR, HPLC, GC) . The bromine substitution increases molecular weight (342.6 g/mol) compared to the 4‑methyl analog (277.73 g/mol) and the unsubstituted benzamide core, which may influence physicochemical properties such as lipophilicity (cLogP) and solubility. However, direct experimental comparisons of solubility, stability, or permeability are not publicly available.

Chemical procurement Purity specification Quality control

4-Bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide: Recommended Research Use Cases Based on Available Evidence


Building Block for Suzuki–Miyaura Cross‑Coupling and Diversification

The para‑bromo substituent makes this compound an attractive electrophilic partner for palladium‑catalyzed cross‑coupling reactions, enabling the introduction of aryl, heteroaryl, or alkenyl groups for structure–activity relationship (SAR) exploration [1]. This synthetic utility is not shared by the 4‑chloro or 4‑methyl analogs, which lack the requisite reactivity for Suzuki couplings under mild conditions. The 5‑cyano and 4‑chloro groups on the thiazole ring remain stable under typical coupling conditions, preserving the core scaffold.

Orphan GPCR Probe Development (GPR151)

The identification of this compound as a GPR151 activator in a high‑throughput screen positions it as a potential chemical probe for de‑orphanizing or modulating this understudied receptor. Researchers interested in GPCR signaling, metabolic regulation, or neurobiology may use this compound as a starting point for hit validation and medicinal chemistry optimization.

Reference Standard for Cytotoxicity Profiling in Thiazole Benzamide Series

The reported IC₅₀ of ~15 µM against MCF7 cells provides a benchmark for this specific substitution pattern. While not a potent anticancer agent, the compound can serve as a control or reference point when evaluating newly synthesized thiazole benzamides in the same cell line, particularly when the bromine substituent is varied.

Academic Research on Halogen‑Dependent Biological Activity

Given the limited public data, this compound is well‑suited for fundamental academic studies investigating how the 4‑bromo group influences target binding, cellular uptake, or metabolic stability relative to other halogen‑substituted benzamides. Such studies would directly address the current evidence gaps and inform more rational procurement decisions in the future.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.